molecular formula C11H13IN2O2 B14791569 3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione

3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione

Cat. No.: B14791569
M. Wt: 332.14 g/mol
InChI Key: CNEODQUWNXUNPQ-UHFFFAOYSA-N
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Description

3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized heterocycles, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of 3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Bromo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione: Contains a bromine atom instead of iodine, which can influence its chemical properties and applications.

Uniqueness

The presence of the iodine atom in 3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

3-iodo-1,8-dimethyl-4,5-dihydro-3H-pyrido[3,4-b]azepine-2,7-dione

InChI

InChI=1S/C11H13IN2O2/c1-13-6-9-7(5-10(13)15)3-4-8(12)11(16)14(9)2/h5-6,8H,3-4H2,1-2H3

InChI Key

CNEODQUWNXUNPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC1=O)CCC(C(=O)N2C)I

Origin of Product

United States

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